![molecular formula C14H16N2O B187943 N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide CAS No. 54609-10-8](/img/structure/B187943.png)
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide, also known as DMXAA, is a small molecule compound that has been synthesized and studied extensively for its potential therapeutic applications. DMXAA was first identified in the late 1990s as a potent activator of the immune system and has since been investigated for its ability to induce tumor regression and enhance the efficacy of chemotherapy.
作用機序
The mechanism of action of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α) production. TNF-α is a cytokine that plays a key role in the immune response to cancer. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to activate the NF-κB pathway, which leads to the production of TNF-α and other cytokines. TNF-α then induces apoptosis and necrosis in tumor cells, leading to tumor regression.
生化学的および生理学的効果
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-6 (IL-6), and CXCL10. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has also been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapeutic agents to the tumor site. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well-understood. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have potent anti-tumor effects and can enhance the efficacy of chemotherapy. However, there are also limitations to using N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in lab experiments. It has been shown to have toxic effects on normal tissues, and its use in humans has been limited due to its toxicity.
将来の方向性
There are several future directions for research on N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide. One area of research is to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in combination with other immunotherapeutic agents, such as checkpoint inhibitors. Another area of research is to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in combination with targeted therapies, such as tyrosine kinase inhibitors. Additionally, there is a need to investigate the mechanism of action of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in more detail to better understand its anti-tumor effects and potential toxicities. Finally, there is a need to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in clinical trials to determine its safety and efficacy in humans.
合成法
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide can be synthesized through a multi-step process starting from 2,5-dimethylpyrrole. The first step involves the reaction of 2,5-dimethylpyrrole with para-nitrophenylacetic acid in the presence of a catalyst to form N-(4-nitrophenyl)-2,5-dimethylpyrrole. This intermediate is then reduced to N-(4-aminophenyl)-2,5-dimethylpyrrole using a reducing agent. The final step involves the reaction of N-(4-aminophenyl)-2,5-dimethylpyrrole with acetic anhydride to form N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide. The purity of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide can be improved through recrystallization and chromatography.
科学的研究の応用
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce tumor regression in preclinical models of various types of cancer, including lung, breast, colon, and melanoma. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has also been shown to enhance the efficacy of chemotherapy when used in combination with standard chemotherapeutic agents. In addition to its anti-tumor effects, N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been investigated for its potential to stimulate the immune system and enhance the production of cytokines and chemokines.
特性
CAS番号 |
54609-10-8 |
|---|---|
製品名 |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC名 |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16N2O/c1-10-4-5-11(2)16(10)14-8-6-13(7-9-14)15-12(3)17/h4-9H,1-3H3,(H,15,17) |
InChIキー |
DZIJOLMRKKJSMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C)C |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C)C |
溶解性 |
34.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

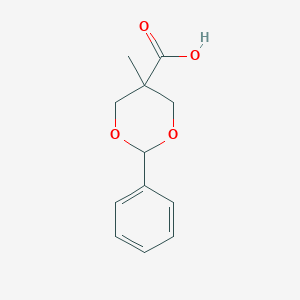

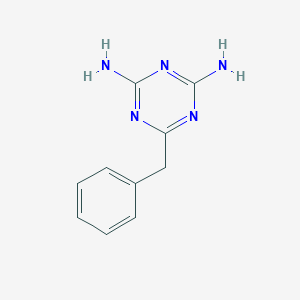
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
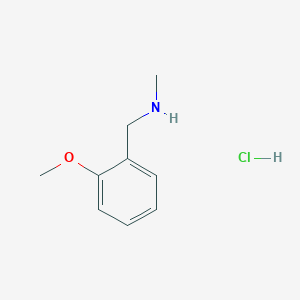
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
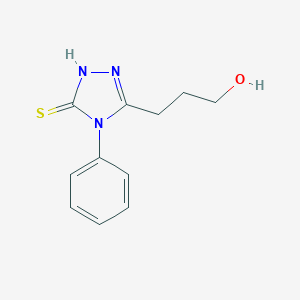
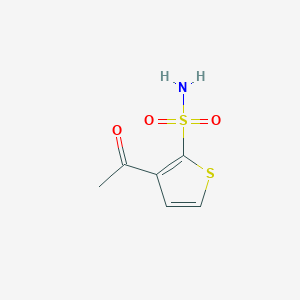

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)